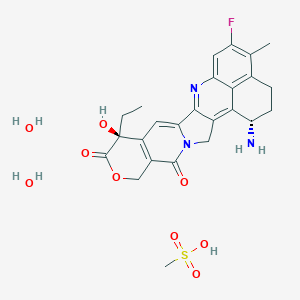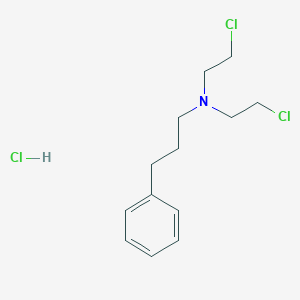
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its unique properties and potential benefits in scientific research.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- is still being studied. However, it has been proposed that this compound may act as an inhibitor of certain enzymes and proteins, leading to its anti-inflammatory and anti-cancer properties.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- are still being studied. However, it has been shown to have potential applications in the treatment of various diseases and conditions, including cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- in lab experiments is its high purity and yield. This compound is also relatively easy to synthesize, making it an attractive option for researchers. However, one of the limitations of using this compound is that its mechanism of action is still not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are numerous future directions for the study of 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)-. Some potential areas of research include further studies on its anti-inflammatory and anti-cancer properties, as well as its potential applications in material science. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases and conditions.
In conclusion, 1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- is a chemical compound with numerous potential applications in scientific research. Its unique properties and potential benefits have led to extensive studies on its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in various fields.
Applications De Recherche Scientifique
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- has numerous potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been shown to have potential applications in the field of material science, specifically in the development of organic semiconductors.
Propriétés
Numéro CAS |
199594-59-7 |
|---|---|
Nom du produit |
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-((2,6-difluorophenyl)methyl)- |
Formule moléculaire |
C20H12F4N2 |
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzimidazole |
InChI |
InChI=1S/C20H12F4N2/c21-13-5-3-6-14(22)12(13)11-26-18-10-2-1-9-17(18)25-20(26)19-15(23)7-4-8-16(19)24/h1-10H,11H2 |
Clé InChI |
MDIRLWZOKMHIJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3F)F)C4=C(C=CC=C4F)F |
SMILES canonique |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3F)F)C4=C(C=CC=C4F)F |
Autres numéros CAS |
199594-59-7 |
Synonymes |
2-(2,6-difluorophenyl)-1-[(2,6-difluorophenyl)methyl]benzoimidazole |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



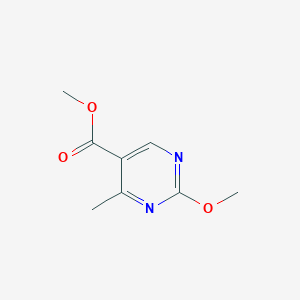
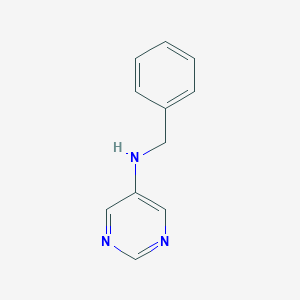
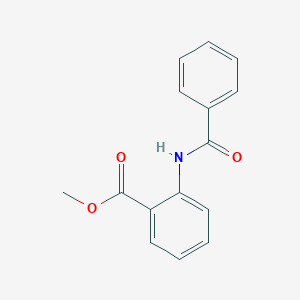

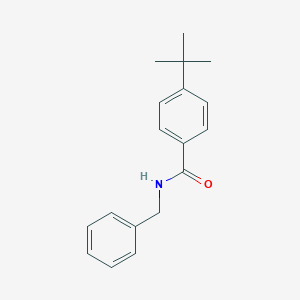
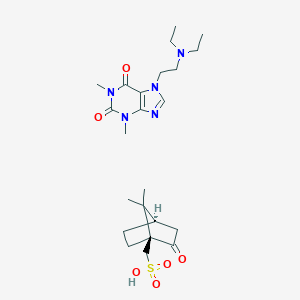
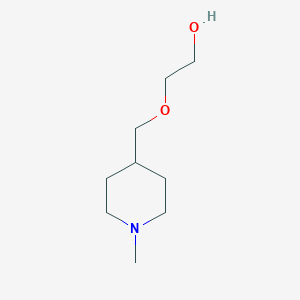
![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)
